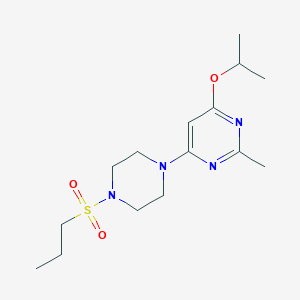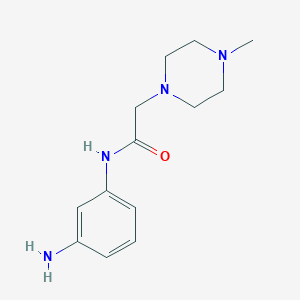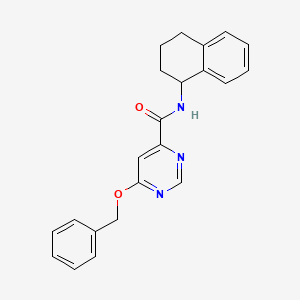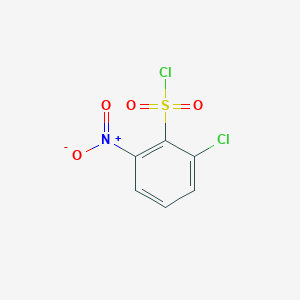
4-Isopropoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine is a heterocyclic organic compound. Its chemical structure consists of a pyrimidine ring with an isopropoxy group at position 4, a methyl group at position 2, and a propylsulfonyl group attached to the piperazine moiety. The compound exhibits diverse pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective activities .
Synthesis Analysis
The synthesis of this compound involves the combination of appropriate precursors. For instance, Chen et al. synthesized a novel series of 4-substituted-2-{[(1H-benzo[d]imidazol-2-yl)methyl]thio}-6-methylpyrimidines from a pyrimidine–benzimidazole combination. The derivatives were characterized using techniques such as 1H-NMR, 13C-NMR, and HRMS. These compounds were then screened for antimicrobial activity against Gram-positive and Gram-negative bacteria .
Molecular Structure Analysis
The molecular structure of 4-Isopropoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine consists of the aforementioned substituents attached to the pyrimidine ring. The compound’s chemical formula is C13H22N4O3S, with a molecular weight of approximately 314.4 Da .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Agent Development
This compound has been studied for its potential as a neuroprotective agent. Research indicates that derivatives of pyrimidine, such as the one , may offer neuroprotection and anti-inflammatory properties, which could be beneficial in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Anti-neuroinflammatory Applications
The anti-inflammatory properties of pyrimidine derivatives make them candidates for treating neuroinflammation. Inflammation is a significant factor in many neurological disorders, and controlling it can help manage diseases like Alzheimer’s and Parkinson’s .
Alzheimer’s Disease Treatment
Pyrimidine derivatives have been synthesized and evaluated as acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer’s disease. These compounds can potentially improve cognitive functions and slow down the progression of Alzheimer’s by enhancing cholinergic neurotransmission .
Wirkmechanismus
The neuroprotective and anti-inflammatory properties of triazole-pyrimidine hybrid compounds have been demonstrated. These compounds inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. Additionally, they reduce endoplasmic reticulum (ER) stress and apoptosis in human neuronal cells. Molecular docking studies suggest favorable interactions with active residues of ATF4 and NF-kB proteins, indicating their potential as neuroprotective and anti-neuroinflammatory agents .
Eigenschaften
IUPAC Name |
2-methyl-4-propan-2-yloxy-6-(4-propylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O3S/c1-5-10-23(20,21)19-8-6-18(7-9-19)14-11-15(22-12(2)3)17-13(4)16-14/h11-12H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWMPRGEMMWLCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[(4-Chlorobutan-2-yl)oxy]methyl}benzene](/img/structure/B3008079.png)


![6-isopropyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3008088.png)
![N-[2-[1-(4-Chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B3008089.png)

![N-cyclopentyl-5-[(mesitylsulfonyl)amino]-6-piperazin-1-ylnicotinamide](/img/structure/B3008092.png)


![4-[4-(3-Methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine;phosphoric acid](/img/structure/B3008096.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide](/img/structure/B3008097.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide](/img/structure/B3008098.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3008100.png)
